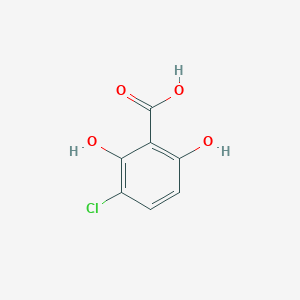

3-Chloro-2,6-dihydroxybenzoic acid

Overview

Description

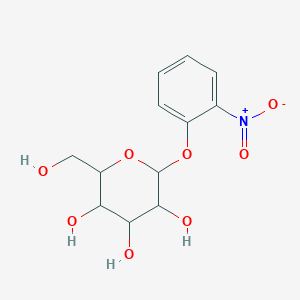

3-Chloro-2,6-dihydroxybenzoic acid, also known as 3-Chloro-2,6-dihydroxybenzoate, is a chlorinated derivative of hydroxybenzoic acid. It is an organic compound with a molecular formula of C7H6ClO4 and a molecular weight of 189.58 g/mol. It is a white, crystalline solid that is soluble in water and ethanol. This compound is used in the synthesis of various organic compounds, including pharmaceuticals and dyes, and has been studied for its potential applications in cancer research.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates : A new synthetic strategy has been developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improving yield and reaction conditions (Zhang et al., 2020).

Electrochemical Synthesis : Electrochemical oxidation of dihydroxybenzoic acids, including variants similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been used for synthesizing new chemical compounds, such as benzofuro[2,3-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

Biomass and Environmental Studies : Research has shown that 2,6-dihydroxybenzoic acid initially inhibits peptone biodegradation, but continued exposure leads to microbial acclimation, suggesting a role in environmental bioprocessing (Orhon et al., 2010).

Photodecomposition Studies : Chlorobenzoic acids, like this compound, have been studied under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid, which is significant for understanding environmental degradation processes (Crosby & Leitis, 1969).

Inhibitor Studies in Corrosion : 3-Hydroxybenzoic acid, structurally related to this compound, has been investigated as a corrosion inhibitor for stainless steel in environmentally friendly pickling solutions (Narváez, Cano, & Bastidas, 2005).

Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of 2,6-dihydroxybenzoic acid, a compound closely related to this compound, have revealed insights into the structural aspects of polycyclic aromatic compounds (MacGillivray & Zaworotko, 1994).

Antimicrobial and Cytotoxic Activity : Hydroxybenzoic acids, including this compound, have been explored for their antimicrobial activity and cytotoxic effects in various cell lines, underlining their potential in pharmaceutical applications (Kalinowska et al., 2021).

Gamma Irradiation in Effluent Treatment : The degradation of chloro-hydroxybenzoic acids in treated effluent by gamma irradiation has been researched, showcasing the potential for environmental remediation techniques (Chu & Wang, 2016).

Metabolic Studies in Microbiology : Pseudomonas species can metabolize 3-chlorobenzoic acid to hydroxybenzoic acids, indicating a role in bioremediation and environmental microbiology (Johnston, Briggs, & Alexander, 1972).

Future Directions

Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .

Mechanism of Action

Target of Action

3-Chloro-2,6-dihydroxybenzoic Acid, also known as 3-Chloro-γ-resorcylic Acid, is a dihydroxybenzoic acid compound derivatized with a chloro group It is potentially useful as a fragment for the synthesis of small molecules and materials .

Mode of Action

A study on a similar compound, 2,3-dihydroxybenzoate decarboxylase, provides some insights . This enzyme undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The related compound, 2,3-dihydroxybenzoate decarboxylase, is involved in decarboxylation and carboxylation reactions . These reactions are part of the bio-Kolbe–Schmitt reaction, an alternative to CO2 fixation .

Result of Action

The related compound, 2,3-dihydroxybenzoate decarboxylase, has been shown to catalyze c–c bond formation , which could potentially increase its applications in industrial processes .

Action Environment

The ph has been shown to influence the direction of the catalytic reactions of the related compound, 2,3-dihydroxybenzoic decarboxylase .

Biochemical Analysis

Biochemical Properties

3-Chloro-2,6-dihydroxybenzoic Acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds like hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . They can also reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Similar compounds like 2,3-dihydroxybenzoic acid have been studied. They are incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria .

properties

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

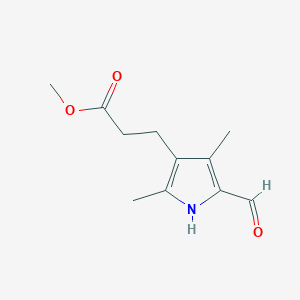

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)